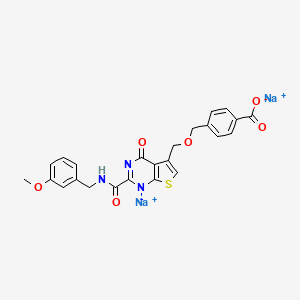

T 26c disodium salt

Overview

Description

T 26c disodium salt is a highly potent and selective MMP13 inhibitor . It exhibits more than 2600-fold selectivity for MMP13 over related MMPs . It inhibits the degradation of bovine nasal septum cartilage explants in vitro . It is orally bioavailable .

Molecular Structure Analysis

The molecular formula of T 26c disodium salt is C24H19N3Na2O6S . The molecular weight is 523.47 .Physical And Chemical Properties Analysis

T 26c disodium salt is soluble to 10 mM in DMSO with gentle warming and to 1 mM in water . It should be stored in a desiccated state at room temperature .Scientific Research Applications

Medicine: Osteoarthritis Treatment

T 26c disodium salt: has shown to be effective in inhibiting MMP-13, an enzyme implicated in the degradation of cartilage in osteoarthritis. By preventing the breakdown of collagen, it has potential therapeutic applications in halting the progression of osteoarthritis, particularly in the knees and hips where cartilage degradation is a major concern .

Biotechnology: Cartilage Tissue Engineering

In the field of biotechnology, T 26c disodium salt can be utilized in cartilage tissue engineering. Its ability to inhibit collagen degradation is beneficial in creating a stable environment for the growth and development of engineered cartilage tissues, which can be used for implantation in damaged joints .

Pharmacology: Drug Development

Pharmacologically, T 26c disodium salt serves as a chemical probe to understand the role of MMP-13 in various diseases. It aids in the development of new drugs targeting MMPs, offering insights into dose-response relationships and the therapeutic index in preclinical studies .

Materials Science: Biomaterials Preservation

In materials science, T 26c disodium salt can be applied to the preservation of biomaterials. It helps maintain the integrity of collagen-based materials used in medical implants and tissue scaffolds, ensuring their longevity and functionality .

Environmental Science: Ecosystem Research

T 26c disodium salt: may also find applications in environmental science, particularly in the study of ecosystems where collagen-rich organisms are present. It can help in understanding the effects of MMPs on the structural integrity of these organisms in their natural habitats .

Analytical Chemistry: Biomarker Analysis

Lastly, in analytical chemistry, T 26c disodium salt can be used in the analysis of biomarkers related to collagen degradation. It can be a crucial tool in developing assays to measure MMP activity, which is important in diagnosing and monitoring diseases like cancer and fibrosis .

Mechanism of Action

Target of Action

The primary target of T 26c disodium salt is Matrix Metalloproteinase 13 (MMP-13) . MMP-13 is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

T 26c disodium salt interacts with its target, MMP-13, by inhibiting its activity . It is a highly potent and selective inhibitor, with an IC50 value of 6.9 pM . This means that it can effectively inhibit MMP-13 at very low concentrations. It exhibits over 2600-fold selectivity for MMP-13 over related MMPs , indicating its high specificity for MMP-13.

Biochemical Pathways

By inhibiting MMP-13, T 26c disodium salt affects the degradation of the extracellular matrix, specifically the breakdown of collagen . Collagen is a major component of the extracellular matrix and plays a vital role in maintaining the structural integrity of various tissues. Therefore, the inhibition of MMP-13 by T 26c disodium salt can potentially prevent the degradation of collagen and the subsequent tissue damage .

Pharmacokinetics

T 26c disodium salt is orally bioavailable , which means it can be administered orally and is capable of being absorbed into the body through the gastrointestinal tract. It is soluble in DMSO at a concentration of 10 mg/mL with gentle warming, and in water at a concentration of 1 mg/mL . These properties affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and ultimately its bioavailability.

Result of Action

The molecular and cellular effects of T 26c disodium salt’s action primarily involve the prevention of collagen degradation. It has been shown to inhibit the breakdown of collagen in bovine nasal septum cartilage explants in vitro . This suggests that it could potentially be used to prevent or treat conditions associated with excessive collagen degradation, such as arthritis.

Action Environment

The action, efficacy, and stability of T 26c disodium salt can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution within the body . .

properties

IUPAC Name |

disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSVEIMIMXVRNJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T 26c disodium salt | |

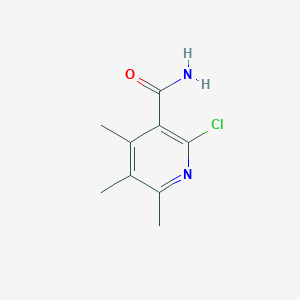

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)